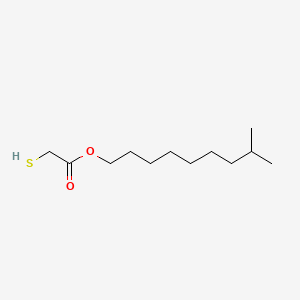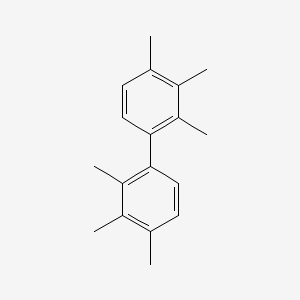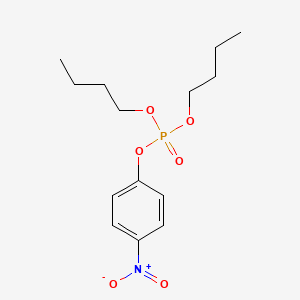
o,o-Dicyclohexyl hydrogen phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o,o-Dicyclohexyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H23O2PS2. It is known for its applications in various fields, including agriculture, industry, and scientific research. The compound is characterized by its unique structure, which includes two cyclohexyl groups attached to a phosphorodithioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Dicyclohexyl hydrogen phosphorodithioate typically involves the reaction of cyclohexanol with phosphorus pentasulfide (P2S5). The reaction proceeds as follows: [ \text{P2S5} + 4 \text{C6H11OH} \rightarrow 2 \text{(C6H11O)2PS2H} + \text{H2S} ] This reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent oxidation. The temperature is maintained at around 50-65°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and advanced reaction vessels helps in achieving higher yields and better control over the reaction parameters. The product is then purified using distillation or crystallization techniques to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: o,o-Dicyclohexyl hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioate oxides.
Reduction: It can be reduced to form phosphorodithioate hydrides.
Substitution: The hydrogen atom in the phosphorodithioate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Phosphorodithioate oxides.
Reduction: Phosphorodithioate hydrides.
Substitution: Various substituted phosphorodithioates depending on the substituent used.
Aplicaciones Científicas De Investigación
o,o-Dicyclohexyl hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of o,o-Dicyclohexyl hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
- o,o-Diethyl hydrogen phosphorodithioate
- o,o-Dimethyl hydrogen phosphorodithioate
- o,o-Diphenyl hydrogen phosphorodithioate
Comparison:
- o,o-Dicyclohexyl hydrogen phosphorodithioate is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules.
- o,o-Diethyl hydrogen phosphorodithioate and o,o-Dimethyl hydrogen phosphorodithioate have smaller alkyl groups, making them less sterically hindered and more reactive in certain reactions.
- o,o-Diphenyl hydrogen phosphorodithioate has aromatic phenyl groups, which can participate in π-π interactions and affect its chemical properties .
Propiedades
Número CAS |
6028-46-2 |
|---|---|
Fórmula molecular |
C12H23O2PS2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
dicyclohexyloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H23O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,17) |
Clave InChI |
IWHTZOQGVGHYQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OP(=S)(OC2CCCCC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



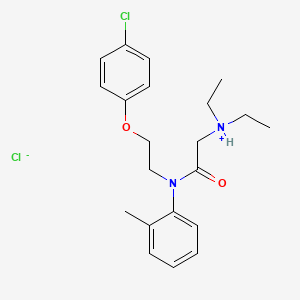
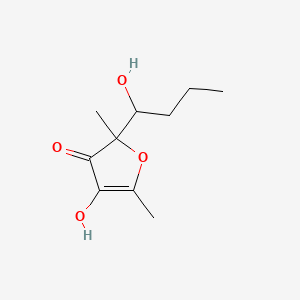

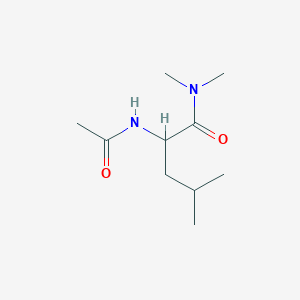
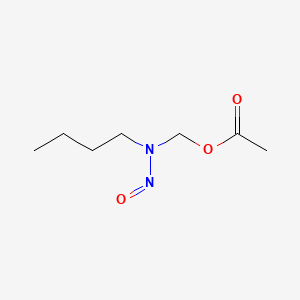
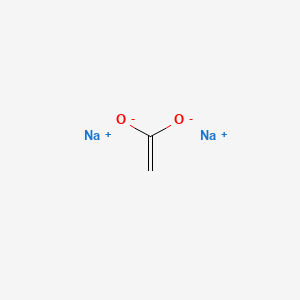
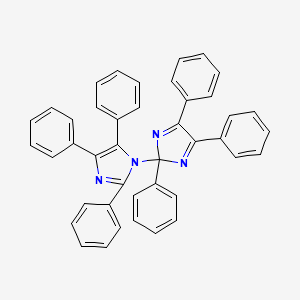
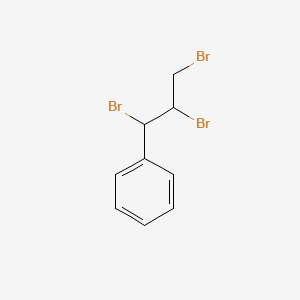
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
